Cbz-L-tert-Leucine

Vue d'ensemble

Description

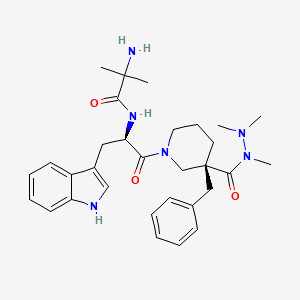

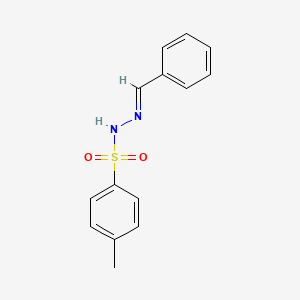

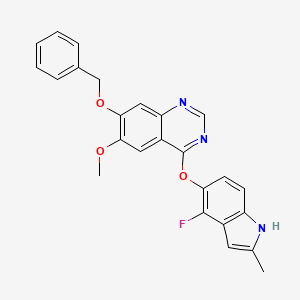

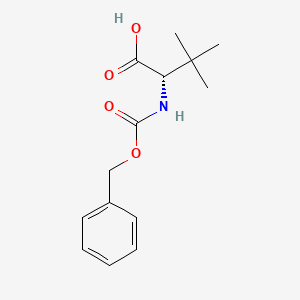

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthèse de la L-tert-Leucine

Le Cbz-L-tert-Leucine joue un rôle important dans la biosynthèse de la L-tert-Leucine (L-tle), un intermédiaire pharmaceutique . Une nouvelle enzyme de fusion a été construite pour la biosynthèse efficace de la L-tle en fusionnant la leucine déshydrogénase (LeuDH) et la glucose déshydrogénase (GDH) à l'aide d'un lieur peptidique rigide . Cette structure de fusion a accéléré le taux de régénération du cofacteur et maintenu l'activité enzymatique, améliorant ainsi la productivité et le rendement de la L-tle .

Applications pharmaceutiques

La L-tert-Leucine est largement utilisée comme bloc de construction chiral dans la synthèse de médicaments anticancéreux et antiviraux . Parmi ces médicaments figurent l'atazanavir, le télaprévir et le bocéprévir . La production de la L-tert-Leucine est généralement préparée par réduction asymétrique du triméthylpyruvate (TMP) catalysée par la leucine déshydrogénase dépendante du NAD± .

Méthodes enzymatiques de production de la L-tert-Leucine

Les méthodes enzymatiques de production de la L-tert-Leucine sont considérées comme respectueuses de l'environnement et hautement énantiosélectives . Ces méthodes se sont développées rapidement en raison de leurs avantages par rapport aux procédés de production chimique, qui peuvent être énergivores, nocifs pour l'environnement et présenter une faible conversion et une faible énantiosélectivité .

Construction d'un système multi-enzymatique à base de cadre organo-métallique

Le this compound est utilisé dans la construction d'un système multi-enzymatique à base de cadre organo-métallique pour la L-tert-Leucine . Ce système joue un rôle important dans la synthèse d'inhibiteurs de la protéase anti-cancéreuse ou anti-VIH .

Synthèse du ligand phosphinooxazoline chiral

Le this compound est un précurseur clé dans la synthèse d'un ligand phosphinooxazoline chiral, (S)-tert-butylPHOX .

Synthèse de polymères de cuivre (II) chiraux

Le this compound est utilisé dans la synthèse de polymères de cuivre (II) chiraux qui peuvent catalyser la résolution cinétique des alcools secondaires par acylation .

Mécanisme D'action

Target of Action

Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . It can be installed and removed under relatively mild conditions . The compound forms a carbamate protecting group with the amine, which can be removed using catalytic hydrogenation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It protects the amine groups of amino acids, allowing for the successful formation of peptide bonds without interference from unwanted reactions . The removal of the compound, via catalytic hydrogenation, then allows the peptide synthesis to proceed .

Pharmacokinetics

As a protecting group in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups of amino acids, the compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide sequence .

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Additionally, the compound’s stability may be affected by environmental factors such as light and heat .

Propriétés

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201341702 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59269-54-4, 62965-10-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.